molecular formula C9H11BrO2 B104200 1-Bromo-3,4-dimethoxy-2-methylbenzene CAS No. 74866-17-4

1-Bromo-3,4-dimethoxy-2-methylbenzene

Cat. No. B104200
CAS RN: 74866-17-4
M. Wt: 231.09 g/mol
InChI Key: JDIYVHQIOHSCQG-UHFFFAOYSA-N
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Description

“1-Bromo-3,4-dimethoxy-2-methylbenzene” is a chemical compound with the molecular formula C9H11BrO2 . It has a molecular weight of 231.09 .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3,4-dimethoxy-2-methylbenzene” can be viewed using Java or Javascript . The structure includes a benzene ring with bromo, dimethoxy, and methyl substituents .


Physical And Chemical Properties Analysis

“1-Bromo-3,4-dimethoxy-2-methylbenzene” is a white to yellow solid at room temperature . It has a molecular weight of 231.09 .

Scientific Research Applications

1. Intermediate in the Synthesis of Carbazomycin A This compound is used as an intermediate in the synthesis of carbazomycin A . Carbazomycin A is a compound that has been studied for its antimalarial and antituberculosis activity .

Synthesis of 2,3-Disubstituted Benzo[b]furans

1-Bromo-3,4-dimethoxy-2-methylbenzene has been used in the synthesis of 2,3-disubstituted benzo[b]furans . These compounds are of interest due to their potential biological activities.

Synthesis of Dendrimer Si Compounds

This compound has also been used in the synthesis of dendrimer Si compounds . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in a variety of applications, including drug delivery systems, sensors, and catalysts.

Pharmacokinetic Studies

The compound has been studied for its pharmacokinetic properties . It has been found to have high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor .

Lipophilicity Studies

1-Bromo-3,4-dimethoxy-2-methylbenzene has been studied for its lipophilicity . Lipophilicity is a property that is often important in drug design, as it can affect a drug’s absorption, distribution, metabolism, and excretion.

Safety Studies

The safety of this compound has been studied . It has been found to have certain hazard statements, including H302, H315, H319, and H335 .

Safety and Hazards

“1-Bromo-3,4-dimethoxy-2-methylbenzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

1-bromo-3,4-dimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-7(10)4-5-8(11-2)9(6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIYVHQIOHSCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356548
Record name 1-bromo-3,4-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,4-dimethoxy-2-methylbenzene

CAS RN

74866-17-4
Record name 1-bromo-3,4-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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